Ethyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate
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Overview
Description
Ethyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound is characterized by the presence of an ethyl carbamate group attached to a benzotriazole moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate typically involves the reaction of 1H-1,2,3-benzotriazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzotriazole carbamate, which is then further reacted with an appropriate alkylating agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include oxidized benzotriazole derivatives, reduced amine compounds, and various substituted benzotriazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can also stabilize radicals and anions, making it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Benzotriazole: A parent compound with similar reactivity and applications.
Ethyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate: A closely related compound with a different alkyl group.
2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific combination of the ethyl carbamate group and the benzotriazole moiety. This combination imparts unique reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
ethyl N-(benzotriazol-1-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-2-16-10(15)11-7-14-9-6-4-3-5-8(9)12-13-14/h3-6H,2,7H2,1H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSLJJBOEMFZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCN1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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